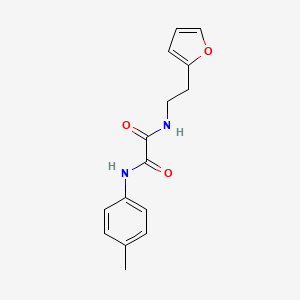

N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide

Overview

Description

N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide is an organic compound that belongs to the class of oxalamides

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide typically involves the reaction of furan-2-yl ethylamine with p-tolyl isocyanate in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agents and conditions used.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents like halogens or nitrating agents.

Major Products Formed:

Oxidation: Oxidized derivatives of the furan ring.

Reduction: Amines or alcohols derived from the reduction of the oxalamide group.

Substitution: Various substituted aromatic compounds depending on the substituents introduced.

Scientific Research Applications

N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide involves its interaction with specific molecular targets. The furan ring and p-tolyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N1-(2-(furan-2-yl)ethyl)-N2-(phenyl)oxalamide: Similar structure but with a phenyl group instead of a p-tolyl group.

N1-(2-(furan-2-yl)ethyl)-N2-(m-tolyl)oxalamide: Similar structure but with a meta-tolyl group instead of a para-tolyl group.

Uniqueness: N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide is unique due to the presence of both a furan ring and a p-tolyl group, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research and industrial applications.

Biological Activity

N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparative analysis with similar compounds.

1. Chemical Structure and Synthesis

Chemical Structure:

- Molecular Formula:

- Key Functional Groups: Furan ring, oxalamide linkage, and p-tolyl group.

Synthesis:

The synthesis typically involves the reaction of furan-2-yl ethylamine with p-tolyl isocyanate in dichloromethane under reflux conditions. The reaction can be summarized as follows:

This method yields the desired product, which can be purified through recrystallization or chromatography.

2. Biological Activity

This compound has been investigated for various biological activities, including:

Antimicrobial Activity

Research indicates that compounds containing furan and oxalamide moieties exhibit antimicrobial properties. For instance, studies have shown that similar furan-based compounds can inhibit bacterial growth effectively. The mechanism may involve disruption of cellular membranes or interference with metabolic pathways.

Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies suggest that it may induce apoptosis in cancer cells by modulating key signaling pathways. For example, compounds with similar structures have demonstrated the ability to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells.

Enzyme Inhibition

Preliminary studies indicate that this compound may act as an inhibitor of certain enzymes involved in metabolic processes. Enzyme kinetics studies are essential to determine its inhibitory constants and mode of action.

The mechanism of action for this compound involves:

- Interaction with Biological Targets: The furan ring may interact with specific receptors or enzymes, while the oxalamide group can form hydrogen bonds with target proteins, influencing their activity.

- Modulation of Signaling Pathways: By affecting enzyme activity, the compound can alter signaling pathways related to cell growth and apoptosis.

4. Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N1-(2-(furan-2-yl)ethyl)-N2-(m-tolyl)oxalamide | Meta-tolyl group | Antimicrobial, anticancer |

| N1-(2-(furan-2-yl)ethyl)-N2-(o-tolyl)oxalamide | Ortho-tolyl group | Antimicrobial potential |

| N1-(2-(furan-2-yl)ethyl)-N2-(phenyl)oxalamide | Phenyl group | Diverse biological applications |

The positioning of the tolyl group significantly influences the compound's reactivity and biological activity. The para position in this compound may enhance its interaction with biological targets compared to its ortho and meta counterparts.

5. Case Studies

Several case studies have highlighted the biological activity of compounds similar to this compound:

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a related furan derivative exhibited significant cytotoxicity against human cancer cell lines, with IC50 values comparable to established chemotherapeutics. This suggests potential for further development as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Another investigation reported that furan-containing compounds showed promising results against multi-drug resistant bacterial strains, indicating their potential as new antimicrobial agents.

Properties

IUPAC Name |

N-[2-(furan-2-yl)ethyl]-N'-(4-methylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-11-4-6-12(7-5-11)17-15(19)14(18)16-9-8-13-3-2-10-20-13/h2-7,10H,8-9H2,1H3,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJIYTWNPLVWWJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.